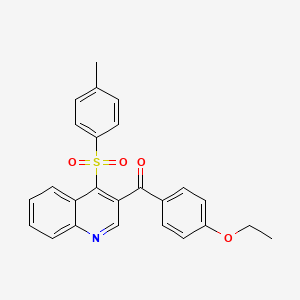

3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE

Description

Historical Context of Quinoline-Based Compounds in Medicinal Chemistry

Quinoline, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, laid the foundation for a vast array of bioactive derivatives. The unsubstituted quinoline nucleus, while pharmacologically inert, became a scaffold for structural modifications that yielded groundbreaking therapeutics. Quinine, extracted from Cinchona bark, emerged in the 19th century as the first effective antimalarial agent, demonstrating quinoline’s potential in infectious disease treatment.

The mid-20th century witnessed systematic exploration of quinoline derivatives, particularly in antimicrobial and anticancer research. Chloroquine and hydroxychloroquine, 4-aminoquinoline derivatives, revolutionized malaria treatment through their ability to intercalate into heme polymers in Plasmodium parasites. Parallel developments included the synthesis of ciprofloxacin, a fluoroquinolone antibiotic targeting bacterial DNA gyrase, which highlighted quinoline’s adaptability to diverse therapeutic targets.

Recent decades have seen quinoline derivatives engineered with precision substituents to address drug resistance and improve selectivity. The incorporation of sulfonyl groups, as seen in 4-(4-methylbenzenesulfonyl)quinoline derivatives, enhances hydrogen-bonding capacity and metabolic stability, while ethoxybenzoyl moieties contribute to lipophilicity adjustments for optimized blood-brain barrier penetration.

Structural Significance of Ether and Sulfonyl Substituents in Heterocyclic Systems

The ethoxybenzoyl group at position 3 and methylbenzenesulfonyl moiety at position 4 create a stereoelectronic landscape critical to the compound’s bioactivity:

Ether Substituents (4-Ethoxybenzoyl):

- Electronic Effects: The ethoxy group’s +M (mesomeric) effect delocalizes electron density into the benzoyl ring, creating a polarized carbonyl oxygen that facilitates dipole-dipole interactions with target proteins.

- Steric Considerations: The ethyl chain introduces controlled steric bulk, preventing non-specific binding while maintaining conformational flexibility for target engagement.

- Metabolic Stability: Ethoxy groups demonstrate superior resistance to oxidative metabolism compared to methoxy analogs, extending plasma half-life.

Sulfonyl Substituents (4-Methylbenzenesulfonyl):

- Electron-Withdrawing Nature: The sulfonyl group’s -I (inductive) effect withdraws electron density from the quinoline ring, enhancing π-π stacking interactions with aromatic residues in enzyme active sites.

- Hydrogen-Bond Acidity: The sulfonyl oxygen atoms act as hydrogen-bond acceptors, complementing the ethoxy group’s donor capacity to form bidentate interactions with biological targets.

- Crystallographic Impact: Sulfonyl groups promote stable crystal packing through S=O···H-N hydrogen bonds, a property exploited in X-ray diffraction studies for structure elucidation.

Table 1: Comparative Electronic Effects of Substituents in Quinoline Derivatives

| Substituent Position | Group | Electronic Effect | Biological Impact |

|---|---|---|---|

| 3 | 4-Ethoxybenzoyl | +M, +I | Enhanced solubility, target specificity |

| 4 | 4-Methylbenzenesulfonyl | -I, -M | Improved metabolic stability, H-bonding |

The synergy between these groups is exemplified in recent kinase inhibitors, where the sulfonyl moiety anchors the molecule to ATP-binding pockets while the ethoxybenzoyl group mediates allosteric modulation. Synthetic methodologies for introducing these groups often employ:

Properties

IUPAC Name |

(4-ethoxyphenyl)-[4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4S/c1-3-30-19-12-10-18(11-13-19)24(27)22-16-26-23-7-5-4-6-21(23)25(22)31(28,29)20-14-8-17(2)9-15-20/h4-16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNLSEYSIMBWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group can be added through sulfonylation, where the intermediate product reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the carbonyl or sulfonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or at the aromatic rings, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Sodium hydride, organolithium reagents, and halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of reduced quinoline derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for drug discovery and development:

- Antimicrobial Properties : Quinoline derivatives are known for their ability to inhibit bacterial growth.

- Antiviral Activity : The compound may interact with viral enzymes or receptors, potentially disrupting viral replication.

- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

- Antimicrobial Studies : In vitro studies demonstrated that 3-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline exhibited significant antibacterial activity against various strains of bacteria.

- Anticancer Research : Research indicated that the compound effectively inhibited the growth of specific cancer cell lines, suggesting its potential as an anticancer agent.

- Drug Development Applications : Ongoing research is focusing on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic potential.

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

- Development of New Materials : Its unique chemical structure may be utilized in creating advanced polymers and dyes.

- Coordination Chemistry : The compound can serve as a ligand in coordination complexes, expanding its utility in catalysis and materials synthesis.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethoxybenzoyl and methylbenzenesulfonyl groups may enhance its binding affinity and selectivity for these targets, leading to specific biological outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of structurally related quinoline derivatives, focusing on substituent variations and their implications:

Table 1: Key Structural and Functional Comparisons

Research Findings and SAR Insights

Biological Activity

3-(4-Ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 459.515 g/mol. The compound features an ethoxybenzoyl group and a methylbenzenesulfonyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H21NO4S |

| Molecular Weight | 459.515 g/mol |

| IUPAC Name | (4-ethoxyphenyl)-[4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |

| CAS Number | 866867-21-2 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.

- Receptor Modulation : It may interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

The ethoxybenzoyl and methylbenzenesulfonyl groups enhance the compound's binding affinity and selectivity for these targets, leading to specific biological outcomes.

Antimicrobial Properties

Research has shown that quinoline derivatives exhibit significant antimicrobial activity. In a study investigating substituted quinoline compounds, several derivatives demonstrated potent inhibition against Mycobacterium tuberculosis and other mycobacterial species, outperforming standard treatments such as isoniazid and pyrazinamide . While specific data on this compound is limited, its structural similarity to active derivatives suggests potential efficacy against bacterial infections.

Anticancer Activity

Quinoline derivatives are also known for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. The presence of sulfonyl groups in the structure may enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in preclinical models .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the quinoline core and substituents significantly influence biological activity. The presence of the ethoxybenzoyl group is crucial for enhancing lipophilicity and cellular uptake, while the methylbenzenesulfonyl group contributes to improved binding interactions with target proteins.

| Modification | Effect |

|---|---|

| Ethoxy Group | Increases lipophilicity |

| Methylsulfonyl Group | Enhances binding affinity |

| Quinoline Core | Essential for biological activity |

Preclinical Studies

In preclinical studies, compounds structurally related to this compound have been evaluated for their efficacy against various pathogens. For instance, a study highlighted the effectiveness of similar quinolines in inhibiting photosynthetic electron transport in chloroplasts, suggesting a potential mechanism for their antimicrobial action .

Clinical Implications

While direct clinical data on this specific compound are scarce, the promising results from related quinolines indicate potential applications in drug development for infectious diseases and cancer treatment. Ongoing research aims to elucidate the full spectrum of biological activities and therapeutic potentials of this class of compounds.

Q & A

Q. What are the optimal synthetic routes for 3-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. A common approach is:

Quinoline core modification : Introduce sulfonyl groups via electrophilic substitution, using 4-methylbenzenesulfonyl chloride under controlled pH (e.g., pyridine as a base) to avoid over-sulfonation .

Benzoylation : Attach the 4-ethoxybenzoyl group using Friedel-Crafts acylation or palladium-catalyzed coupling. Solvent choice (e.g., dichloromethane or DMF) and temperature (60–80°C) critically influence yield .

Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Monitor by TLC and NMR for intermediates .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer:

- Spectroscopic Analysis :

- X-ray Crystallography : Resolve crystal structure to confirm sulfonyl and benzoyl orientations .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy vs. methyl groups) influence the compound’s bioactivity, and how can structure-activity relationships (SAR) be rigorously studied?

Methodological Answer:

- SAR Workflow :

- Derivative Synthesis : Prepare analogs with varying substituents (e.g., replacing ethoxy with methoxy or halogen groups) .

- In vitro Assays : Test against target proteins (e.g., kinases, DNA topoisomerases) using fluorescence polarization or SPR to measure binding affinity .

- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent hydrophobicity/electron density with activity .

- Contradiction Resolution : If conflicting bioactivity arises (e.g., cytotoxicity vs. anticancer activity), validate via orthogonal assays (e.g., apoptosis markers vs. proliferation assays) .

Q. What experimental strategies can address discrepancies in reported pharmacokinetic (PK) data for quinoline derivatives?

Methodological Answer:

- PK Profiling :

- In vitro ADME : Use Caco-2 cells for permeability and microsomal stability assays. Adjust incubation times (e.g., 1–4 hrs) to account for metabolic variability .

- In vivo Studies : Administer via IV/PO routes in rodent models. Collect plasma at 0.5, 2, 6, 24 hrs. Analyze via LC-MS/MS; compare AUC and half-life across studies .

- Data Harmonization : Normalize results using internal standards (e.g deuterated analogs) and report conditions (e.g., fed vs. fasted state) to resolve contradictions .

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Mechanistic Workflow :

- Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate binding partners .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling pathways (e.g., MAPK, PI3K-AKT) .

- Functional Validation : Knock out putative targets (CRISPR/Cas9) and assess resistance phenotypes .

- Contradiction Management : If mechanistic data conflicts (e.g., DNA intercalation vs. enzyme inhibition), use competitive assays (e.g., ethidium bromide displacement for DNA binding) .

Safety and Toxicity

Q. What are the best practices for assessing this compound’s toxicity in preclinical models?

Methodological Answer:

- Tiered Testing :

- Acute Toxicity : Single-dose studies in rodents (OECD 423), monitoring mortality, organ weight, and histopathology at 14 days .

- Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation (S9 mix) to detect mutagenicity .

- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR) to evaluate arrhythmia risk .

- Mitigation : If toxicity arises, modify sulfonyl groups (e.g., replace methyl with trifluoromethyl) to reduce off-target effects .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in biological activity studies across different cell lines?

Methodological Answer:

- Standardization :

- Statistical Rigor : Report IC values with 95% confidence intervals (n ≥ 3) and use ANOVA for cross-study comparisons .

Future Directions

Q. What novel applications could this compound have in emerging research areas?

Methodological Answer:

- Therapeutic Expansion :

- Material Science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications (e.g., sulfonyl groups as Lewis acid sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.